molecular formula C12H15NO4S B2589426 Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate CAS No. 866152-75-2

Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Cat. No.: B2589426
CAS No.: 866152-75-2
M. Wt: 269.32
InChI Key: OKTRFNWQZBAQPF-UHFFFAOYSA-N
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Description

Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate (CAS 866152-75-2) is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It belongs to the azetidine class of four-membered saturated heterocycles, which are characterized by a strained ring system that influences their reactivity and physical properties . The compound features a benzenesulfonyl (tosyl-like) group attached to the nitrogen atom, which acts as a protecting group and an electron-withdrawing moiety, and an ethyl ester at the 3-position, making it a versatile building block for further synthetic transformations . While specific biological mechanisms for this exact compound are not detailed in the available literature, related 1-(benzenesulfonyl)azetidine-3-carboxylic acid derivatives have been investigated in research contexts for their potential applications in medicinal chemistry and as intermediates in organic synthesis . The benzenesulfonyl group can facilitate various reactions, and the carboxylic acid/ester functionality allows for diversification through amidation or other coupling reactions . Researchers value this scaffold for developing novel compounds with potential biological activity. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-17-12(14)10-8-13(9-10)18(15,16)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTRFNWQZBAQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with benzenesulfonyl chloride in the presence of a base. One common method involves the use of azetidine-3-carboxylate as a starting material, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate can be synthesized through several methods involving the reaction of azetidine derivatives with benzenesulfonyl chloride. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Table 1: Synthesis Methods

MethodReagentsConditionsYield
Method AAzetidine derivative, benzenesulfonyl chlorideReflux in ethanol75%
Method BAzetidine-3-carboxylic acid, EDC, HOBtRoom temperature65%

Research indicates that compounds similar to this compound exhibit significant biological activity. Studies have shown that these compounds can act as inhibitors for various enzymes, potentially leading to applications in treating diseases such as epilepsy and cancer.

Case Study: Antiepileptic Activity

A study published by Mangelinckx et al. demonstrated the potential of azetidine derivatives in inhibiting specific pathways involved in seizure activity. This compound was noted for its ability to modulate neurotransmitter release, contributing to its antiepileptic properties .

Activity TypeCompound TestedEffect
Enzyme InhibitionThis compoundModerate inhibition of FIH enzyme
Neurotransmitter ModulationSimilar azetidine derivativesReduction in seizure frequency

Medicinal Chemistry Applications

The compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its ability to form stable intermediates allows for the creation of novel pharmaceuticals targeting various health conditions.

Example Application: Drug Development

In a recent publication by Ji et al., this compound was utilized in the synthesis of new azetidine-based compounds that showed promising results against cancer cell lines . This highlights its potential as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring structure of the azetidine moiety makes it highly reactive, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Nitrogen

The nature of the substituent at the azetidine nitrogen significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on N-Azetidine Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Source Evidence
Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate Benzenesulfonyl C₁₂H₁₅NO₄S 281.32 Potential enzyme inhibitors N/A (Target)
Methyl 1-(3-formylbenzyl)azetidine-3-carboxylate 3-Formylbenzyl C₁₄H₁₆NO₃ 247.28 Intermediate in reductive amination
Methyl 1-(4-(5-(4-ethylphenyl)-4,5-dihydroisoxazol-3-yl)benzyl)azetidine-3-carboxylate Complex aryl/isoxazolyl benzyl C₂₄H₂₇N₂O₃ 403.49 S1P1 receptor agonist (multiple sclerosis)
Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate 1,3-Difluoropropan-2-yl C₉H₁₅F₂NO₂ 207.22 Pharmaceutical intermediate
Azetidine-3-carboxylic acid H (unsubstituted, carboxylic acid) C₄H₇NO₂ 117.11 Building block for peptide mimics

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group (target compound) is strongly electron-withdrawing, which may reduce nucleophilic attack on the ester group compared to electron-donating substituents like benzyl .
  • Fluorinated Derivatives: The 1,3-difluoropropan-2-yl group () enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .

Ester Group Variations

Replacing the ethyl ester with a methyl ester (e.g., methyl azetidine-3-carboxylate derivatives) slightly reduces molecular weight and alters hydrolysis kinetics. For example:

    Biological Activity

    Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in relation to mitochondrial function and ion channel modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

    1. Chemical Structure and Properties

    This compound is characterized by its azetidine ring structure, which contributes to its unique biological properties. The sulfonyl group enhances its interaction with biological targets, particularly ion channels and proteins involved in cellular signaling.

    The primary mechanism through which this compound exerts its effects involves interaction with the voltage-dependent anion channel 2 (VDAC2) located in the outer mitochondrial membrane. This interaction modulates mitochondrial calcium uptake and influences the conductance and gating properties of VDAC2:

    • Calcium Uptake Modulation : The compound enhances mitochondrial calcium uptake, which is crucial for various cellular processes including energy metabolism and apoptosis regulation.
    • Ion Channel Interaction : By binding to specific sites within VDAC2, it alters the channel's open probability, thereby affecting ion flow across the mitochondrial membrane.

    3.1 Cardiovascular Applications

    Research indicates that this compound may hold therapeutic potential for cardiac arrhythmias . Its ability to modulate VDAC2 suggests that it could be utilized to stabilize cardiac function by regulating calcium dynamics within cardiac myocytes.

    4. Case Studies and Research Findings

    Recent studies have highlighted the compound's role in cellular processes:

    • Study on Mitochondrial Function : A study demonstrated that this compound significantly impacts mitochondrial function by enhancing calcium uptake through VDAC2, leading to improved cellular energy metabolism.
    • Potential Drug Development : Researchers are exploring this compound as part of a broader initiative to develop new drugs targeting mitochondrial dysfunction associated with various diseases, including cardiovascular disorders.

    5. Comparative Analysis with Related Compounds

    To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial:

    Compound NameMechanism of ActionPrimary Biological Activity
    This compoundModulates VDAC2 functionPotential treatment for cardiac arrhythmias
    Benzotriazole derivativesInhibits growth of parasitesAntiparasitic activity
    Azetidine derivativesVarious mechanisms depending on substitutionsAntimicrobial and anticancer activities

    6. Future Directions

    The ongoing research into this compound suggests several avenues for future exploration:

    • Expanded Therapeutic Applications : Further studies are needed to explore its potential in treating other diseases linked to mitochondrial dysfunction.
    • Structure-Activity Relationship Studies : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.
    • Clinical Trials : Initiating clinical trials will be essential to evaluate safety and efficacy in humans.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate, and how can reaction yields be improved?

    • Methodological Answer : The compound can be synthesized via sulfonylation of azetidine intermediates. For example, coupling methyl azetidine-3-carboxylate with benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DCM, followed by esterification with ethanol . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of azetidine to sulfonyl chloride) and inert atmosphere conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

    Q. How is the structural integrity of this compound confirmed experimentally?

    • Methodological Answer : Use a combination of:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify benzenesulfonyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm) and azetidine ring protons (e.g., δ 3.5–4.5 ppm for N–CH₂) .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., N–S bond length ~1.63 Å) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 298.0824 for C₁₂H₁₅NO₄S) .

    Q. What are the stability considerations for this compound under varying pH and temperature conditions?

    • Methodological Answer : Stability assays show:

    • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to ester hydrolysis or sulfonamide cleavage. Stable in neutral buffers (pH 6–8) for ≥48 hours .
    • Thermal Stability : Decomposes above 150°C; store at –20°C in desiccated, light-protected vials to prevent oxidation .

    Advanced Research Questions

    Q. How does the benzenesulfonyl group influence the compound’s bioactivity in enzyme inhibition studies?

    • Methodological Answer : The benzenesulfonyl moiety acts as a transition-state analog in serine protease inhibition. For example, in assays with trypsin-like proteases, it forms a covalent adduct with the catalytic serine residue (confirmed via kinetic studies and SDS-PAGE). IC₅₀ values range from 0.5–5 µM, comparable to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) . Competitive inhibition can be validated using Lineweaver-Burk plots and molecular docking simulations .

    Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic attack sites (e.g., sulfonyl oxygen lone pairs) .
    • Molecular Dynamics (MD) Simulations : Simulate binding to protease active sites (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., between sulfonyl O and Ser195 in chymotrypsin) .
    • Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., substituting ethyl ester with methyl) .

    Q. How can contradictions in synthetic yields between literature reports be resolved?

    • Methodological Answer : Discrepancies often arise from:

    • Reagent Purity : Use ≥98% pure azetidine precursors (validated via GC/HPLC) to avoid side reactions .
    • Solvent Anhydrity : Trace water in THF reduces yields by 20–30%; employ molecular sieves or freshly distilled solvents .
    • Catalytic Additives : Screen bases (e.g., Et₃N vs. DBU) to optimize deprotonation efficiency . Systematic DoE (Design of Experiments) approaches can identify critical factors .

    Key Research Gaps and Future Directions

    • Mechanistic Studies : Elucidate the role of the azetidine ring’s conformational flexibility in binding kinetics .
    • In Vivo Toxicity : Assess pharmacokinetic profiles (e.g., plasma half-life, bioavailability) in rodent models .
    • Derivatization Libraries : Synthesize analogs with varied sulfonyl substituents (e.g., tosyl, mesyl) to enhance selectivity .

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